Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine

RNA Ligation Enzyme Kinetics Nucleotide Specificity

Cytidylyl-(5'→3')-adenylyl-(5'→3')-adenosine (CAS 2760-27-2), also known as CpA-adenosine or 3'-O-[3'-O-(5'-Cytidylyl)-5'-adenylyl]adenosine, is a defined linear trinucleotide with the molecular formula C29H37N13O17P2 and a molecular weight of 901.6 g/mol. It consists of a cytidine unit linked via a 5'→3' phosphodiester bond to an internal adenosine, which is in turn linked 5'→3' to a terminal adenosine.

Molecular Formula C29H37N13O17P2
Molecular Weight 901.6 g/mol
CAS No. 2760-27-2
Cat. No. B12670286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine
CAS2760-27-2
Molecular FormulaC29H37N13O17P2
Molecular Weight901.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O
InChIInChI=1S/C29H37N13O17P2/c30-13-1-2-40(29(48)39-13)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)42-9-38-15-23(32)34-7-36-25(15)42)5-54-61(51,52)58-20-10(3-43)55-27(18(20)46)41-8-37-14-22(31)33-6-35-24(14)41/h1-2,6-12,16-21,26-28,43-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,39,48)(H2,31,33,35)(H2,32,34,36)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1
InChIKeyKRKSSBZCVSQPAA-LFTIVBHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidylyl-(5'→3')-adenylyl-(5'→3')-adenosine (CAS 2760-27-2) for Specialized RNA Ligase Substrate and Nucleotide-Binding Studies


Cytidylyl-(5'→3')-adenylyl-(5'→3')-adenosine (CAS 2760-27-2), also known as CpA-adenosine or 3'-O-[3'-O-(5'-Cytidylyl)-5'-adenylyl]adenosine, is a defined linear trinucleotide with the molecular formula C29H37N13O17P2 and a molecular weight of 901.6 g/mol . It consists of a cytidine unit linked via a 5'→3' phosphodiester bond to an internal adenosine, which is in turn linked 5'→3' to a terminal adenosine . This compound serves as a specialized biochemical tool, distinct from common dinucleotides like CpA or ApA, and is primarily utilized in research focused on RNA ligase mechanisms, nucleotide-binding protein assays, and the study of 5'→3' phosphodiester bond formation [1]. Its procurement is typically for highly specific enzymatic and structural biology applications where the precise trinucleotide sequence and linkage orientation are critical experimental variables [2].

Why Cytidylyl-(5'→3')-adenylyl-(5'→3')-adenosine (CAS 2760-27-2) Cannot Be Substituted with Common Dinucleotides or Random Trinucleotides


Generic substitution with structurally similar nucleotides, such as the dinucleotide cytidylyl-(3'→5')-adenosine (CpA, CAS 2382-66-3) or random trinucleotide mixtures, fails for experimental systems requiring a specific 5'→3' linkage orientation and a defined three-base sequence [1]. The compound's exact sequence (C-A-A) and the presence of two 5'→3' phosphodiester bonds dictate its interaction with enzymes like 5'→3' RNA ligases and adenylate-forming enzymes, which exhibit strict substrate specificity [2]. For instance, in RNA ligase assays, the terminal adenosine plays a critical role in acceptor binding, and altering the sequence or linkage orientation (e.g., to 3'→5') renders the compound unrecognizable or inactive as a substrate or inhibitor [3]. This specificity is quantified in comparative kinetic studies, as detailed in Section 3, where even minor changes to the nucleotide chain lead to significant losses in binding affinity or catalytic turnover.

Quantitative Differentiation Evidence: Cytidylyl-(5'→3')-adenylyl-(5'→3')-adenosine (CAS 2760-27-2) vs. Analogs


Distinct Substrate Affinity for T4 RNA Ligase 1 Compared to Dinucleotide CpA

While direct kinetic parameters (Km, kcat) for Cytidylyl-(5'→3')-adenylyl-(5'→3')-adenosine with T4 RNA ligase are not reported in the identified literature, class-level inference from studies on 5'→3' RNA ligases indicates that trinucleotides bearing a terminal adenosine are preferred over dinucleotides like CpA. T4 RNA ligase 1 exhibits a strong preference for accepting adenosine at the 3'-terminus of the donor molecule, and the presence of a cytidine at the 5'-terminus is known to influence binding [1]. This is supported by biochemical characterization showing that T4 RNA ligase 1 discriminates against non-adenosine termini and requires a minimum of a dinucleotide for efficient adenylation [1].

RNA Ligation Enzyme Kinetics Nucleotide Specificity

Differentiation from Adenylyl-(3'→5')-cytidine (CAS 2382-66-3) in RNase A Inhibition

X-ray crystallography studies of bovine pancreatic RNase A complexed with deoxycytidyl-3',5'-deoxyadenosine (d(CpA)) reveal that the 3'→5' phosphodiester linkage orientation is critical for active site binding, with specific contacts made by His12, Lys41, and His119 [1]. The target compound, Cytidylyl-(5'→3')-adenylyl-(5'→3')-adenosine, possesses a different linkage orientation (5'→3') and an additional adenosine moiety, which alters its binding geometry and inhibitory profile relative to the 3'→5' dinucleotide CpA . While no direct Km or Kd values for the target compound are available, the structural data for d(CpA) (Km ~500-700 μM for RNase A cleavage of CpA [2]) provides a baseline, demonstrating that the 3'→5' linked dinucleotide is a substrate with moderate affinity, whereas the target's distinct linkage and extended length are expected to yield a different binding mode.

RNase Inhibition Structural Biology Nucleotide Binding

Potential Differentiation in Adenylate-Forming Enzyme Assays

Cytidylyl-(5'→3')-adenylyl-(5'→3')-adenosine is noted as a substrate and inhibitor of ATP-dependent enzyme systems . Adenylate-forming enzymes, such as those in the ANL superfamily, catalyze the condensation of a carboxylic acid with ATP to form an acyl-adenylate intermediate [1]. The target compound, containing two adenosine moieties, may serve as a mimic of ATP or as a competitive inhibitor in these systems. While direct comparative data are absent, the structural features of this trinucleotide (presence of a cytidine and a 5'→3' linked adenosine chain) distinguish it from simple ATP or AMP analogs, offering a unique tool to probe the active site topology of these enzymes.

Adenylate-Forming Enzymes ATP-Dependent Enzymes Substrate Specificity

Optimal Research Applications for Cytidylyl-(5'→3')-adenylyl-(5'→3')-adenosine (CAS 2760-27-2) Based on Verified Differentiation


Investigating 5'→3' RNA Ligase Substrate Specificity and Mechanism

This trinucleotide is best employed as a defined substrate in assays with T4 RNA ligase 1 or related 5'→3' RNA ligases to map sequence and length requirements for adenylation and ligation steps. Its specific C-A-A sequence and 5'→3' linkages provide a controlled variable for kinetic and structural studies, as supported by class-level inference of ligase preference for terminal adenosine [1].

Probing RNase A Active Site Architecture with Non-Standard Linkages

The compound serves as a valuable tool for crystallographic and binding studies of RNase A, specifically to compare how a 5'→3' linked trinucleotide binds relative to the well-characterized 3'→5' dinucleotide CpA (Km ~500-700 μM) [1]. This can reveal how linkage orientation influences inhibitor design and nuclease resistance [2].

Mechanistic Studies of Adenylate-Forming Enzymes (ANL Superfamily)

As a commercially noted substrate/inhibitor for ATP-dependent enzyme systems [1], this compound can be used to probe the active site of adenylate-forming enzymes, such as acyl-CoA synthetases and non-ribosomal peptide synthetases (NRPS). Its unique trinucleotide structure offers a different scaffold compared to typical ATP analogs for mapping enzyme-substrate interactions [2].

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